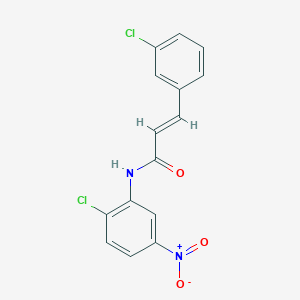![molecular formula C17H17N3O4 B5701832 N-[3-(isobutyrylamino)phenyl]-2-nitrobenzamide](/img/structure/B5701832.png)
N-[3-(isobutyrylamino)phenyl]-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(isobutyrylamino)phenyl]-2-nitrobenzamide, also known as NIPB, is a chemical compound that has gained significant attention in the scientific research field due to its potential applications in various areas of study. NIPB is a derivative of 2-nitrobenzamide and isobutyryl chloride. It has been found to exhibit several interesting biochemical and physiological effects, making it an attractive molecule for further investigation.
Mecanismo De Acción
The mechanism of action of N-[3-(isobutyrylamino)phenyl]-2-nitrobenzamide is not fully understood, but it is believed to interact with lysosomes in cells, leading to the release of lysosomal enzymes and subsequent cell death. It has also been suggested that N-[3-(isobutyrylamino)phenyl]-2-nitrobenzamide may interact with other cellular components, such as mitochondria and the endoplasmic reticulum.
Biochemical and Physiological Effects:
N-[3-(isobutyrylamino)phenyl]-2-nitrobenzamide has been found to exhibit several interesting biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, possibly through the activation of caspases. It has also been found to disrupt lysosomal function, leading to the release of lysosomal enzymes and subsequent cell death. Additionally, N-[3-(isobutyrylamino)phenyl]-2-nitrobenzamide has been shown to exhibit anti-inflammatory effects, possibly through the inhibition of NF-κB signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[3-(isobutyrylamino)phenyl]-2-nitrobenzamide in lab experiments is its fluorescent properties, which make it an excellent tool for imaging lysosomes in live cells. Additionally, its cytotoxic effects on cancer cells make it a promising candidate for cancer treatment. However, one limitation of using N-[3-(isobutyrylamino)phenyl]-2-nitrobenzamide is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N-[3-(isobutyrylamino)phenyl]-2-nitrobenzamide. One area of study is the development of new derivatives of N-[3-(isobutyrylamino)phenyl]-2-nitrobenzamide with improved properties, such as increased fluorescence intensity or decreased toxicity. Another area of study is the investigation of the mechanisms underlying N-[3-(isobutyrylamino)phenyl]-2-nitrobenzamide's cytotoxic effects on cancer cells, which may lead to the development of new cancer treatments. Additionally, further research is needed to fully understand N-[3-(isobutyrylamino)phenyl]-2-nitrobenzamide's interactions with cellular components and its potential applications in other areas of study, such as inflammation and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-[3-(isobutyrylamino)phenyl]-2-nitrobenzamide involves the reaction of isobutyryl chloride with 3-aminophenyl-2-nitrobenzoate in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-[3-(isobutyrylamino)phenyl]-2-nitrobenzamide.
Aplicaciones Científicas De Investigación
N-[3-(isobutyrylamino)phenyl]-2-nitrobenzamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising areas of study is its role as a fluorescent probe for imaging of lysosomes in live cells. It has also been investigated for its potential use in the treatment of cancer, as it has been found to exhibit cytotoxic effects on cancer cells.
Propiedades
IUPAC Name |
N-[3-(2-methylpropanoylamino)phenyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-11(2)16(21)18-12-6-5-7-13(10-12)19-17(22)14-8-3-4-9-15(14)20(23)24/h3-11H,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMPOFXJPUILRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-6-[(4-chlorobenzyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5701749.png)
![4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5701752.png)



![ethyl 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5701780.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5701791.png)

![N-[4-(acetylamino)-2-chloro-5-methoxyphenyl]benzamide](/img/structure/B5701795.png)
![2-({5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5701801.png)


![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide](/img/structure/B5701828.png)
![2-[(4-bromo-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5701830.png)